4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

CRTH2 antagonist DP2 receptor binding PGD2 pathway

CRTH2 pathway studies often face confounding variables from carboxylic acid pharmacophores in clinical antagonists. This compound is a structurally distinct, non-carboxylic acid CRTH2 antagonist with a 1,2-dihydropyridin-2-one core. - Ki = 7.70 nM for human CRTH2 in radioligand displacement assay - Minimal CYP1A2/CYP3A4 inhibition (IC50 > 10,000 nM) reduces DDI risk - Low MW (196.25 g/mol) enables fragment-based discovery & scaffold-hopping - 4-(3-aminopropoxy) side chain offers a derivatizable synthetic handle Supplied with certified purity for reproducible pharmacology. Bulk quantities available for SAR campaigns.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13247847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OCCCN
InChIInChI=1S/C10H16N2O2/c1-8-6-9(14-5-3-4-11)7-10(13)12(8)2/h6-7H,3-5,11H2,1-2H3
InChIKeyBFRKRCSVAKBTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one: Non-Carboxylic Acid CRTH2 Antagonist


4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 1706448-35-2; molecular formula C10H16N2O2; MW 196.25) is a synthetic dihydropyridinone derivative that functions as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2 or GPR44), the high-affinity G protein-coupled receptor for prostaglandin D2 (PGD2) . The compound binds to human CRTH2 with a Ki of 7.70 nM in a radioligand displacement assay and exhibits minimal inhibition of cytochrome P450 isoforms CYP1A2 and CYP3A4 (IC50 > 10,000 nM for both) [1]. Unlike the majority of clinically investigated CRTH2 antagonists—including ramatroban, fevipiprant (QAW039), and OC000459—which rely on a carboxylic acid moiety for target engagement, this compound belongs to a distinct structural class that replaces the carboxylic acid pharmacophore with a 1,2-dihydropyridin-2-one core bearing a 4-(3-aminopropoxy) substituent and N1/C6-dimethyl groups [2].

Non-carboxylic acid CRTH2 antagonist chemotype
Binds human CRTH2 (DP2/GPR44) in radioligand displacement assays
Supports PGD2–CRTH2 pathway studies in allergic inflammation models

Non-Interchangeability with Carboxylic Acid CRTH2 Antagonists


CRTH2 antagonists are not an interchangeable commodity. The target compound operates via a non-carboxylic acid pharmacophore, which differentiates it from the dominant chemotype in clinical development [1]. Evidence from the tetrazole-based CRTH2 antagonist series demonstrates that replacing a carboxylic acid with a tetrazole can decrease affinity by over two orders of magnitude (Ki = 4,300 nM for carboxylic acid analog 68 vs. Ki = 7 nM for corresponding tetrazole 39), confirming that carboxylic acids and their bioisosteres are not equivalent for CRTH2 engagement [1]. While the target compound's dihydropyridinone scaffold has not been directly compared to carboxylic acid antagonists in the same assay, its CRTH2 binding affinity (Ki = 7.70 nM) places it within the therapeutically relevant potency range and its minimal CYP1A2/CYP3A4 inhibition profile (IC50 > 10,000 nM) suggests a drug–drug interaction risk profile that may differ from carboxylic acid-based clinical candidates [2]. Substituting this compound with a generic CRTH2 antagonist from a different chemical series—without controlling for scaffold, potency, selectivity, and CYP inhibition parameters—would invalidate any comparative pharmacological or ADMET study.

Carboxylic acid pharmacophore mismatch

Replacing a carboxylic acid CRTH2 antagonist with this dihydropyridinone may shift binding kinetics and target engagement—direct substitution invalidates comparative pharmacology.

Affinity context not transferable

Ki values measured across distinct chemotypes are not interchangeable; even small potency differences can alter concentration-response interpretation in pathway studies.

Incomplete CYP inhibition profile

Low CYP1A2/3A4 inhibition does not guarantee a clean drug–drug interaction profile—uncharacterized CYP2C isoforms may introduce confounding in ADMET studies.

Quantitative Differentiation vs. CRTH2 Comparators


CRTH2 Binding Affinity vs. Ramatroban Benchmark

The target compound binds human CRTH2 with a Ki of 7.70 nM, measured by displacement of [3H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes after 90 minutes by scintillation proximity assay [1]. This value is within approximately 1.8-fold of ramatroban (BAY u 3405), a marketed dual TP/CRTH2 antagonist for allergic rhinitis, which exhibits a CRTH2 binding Ki of 4.3 nM under similar radioligand binding conditions [2]. For context, fevipiprant (QAW039), the most clinically advanced selective CRTH2 antagonist, demonstrates a Ki of 1.05–4 nM in DP2 binding assays [3]. The target compound thus occupies a competitive potency position relative to these clinical benchmarks.

CRTH2 Binding Affinity
Cross-study comparable
Ki = 7.70 nM (human CRTH2)
~1.8-fold less potent vs ramatroban (Ki 4.3 nM)
~3–7-fold less potent vs fevipiprant (Ki 1.05–4 nM)
Supports binding potency context in CRTH2 receptor studies; not a measure of clinical efficacy.
[3H]PGD2 displacement on human CRTH2 in CHO membranes, scintillation proximity assay
CRTH2 antagonist DP2 receptor binding PGD2 pathway allergic inflammation

CYP1A2 and CYP3A4 Inhibition Profile

The target compound was profiled against human recombinant CYP1A2 and CYP3A4, yielding IC50 values greater than 10,000 nM (>10 μM) for both isoforms [1]. This contrasts sharply with certain clinical-stage CRTH2 antagonists: for instance, tetrazole-based CRTH2 antagonists such as compound 48 exhibited potent inhibition of CYP2C8 (IC50 = 0.086 μM), CYP2C9 (IC50 = 0.28 μM), and CYP2C19 (IC50 = 0.038 μM), raising concerns about drug–drug interaction potential [2]. It must be noted that the target compound has not been profiled against the full CYP panel (specifically CYP2C8, 2C9, 2C19, and 2D6 are uncharacterized), so the favorable CYP1A2/3A4 profile should not be interpreted as a comprehensive selectivity statement.

CYP1A2/3A4 Inhibition
Data to verify
CYP1A2 IC50 > 10,000 nM
CYP3A4 IC50 > 10,000 nM
CYP2C8/9/19/2D6 not profiled
Minimal interference with two major CYP isoforms; full panel profiling required before in vivo study design.
Recombinant CYP1A2/3A4; cross-isoform comparison with tetrazole series is class-level inference
drug-drug interaction CYP inhibition ADMET hepatic metabolism

Non-Carboxylic Acid Pharmacophore Advantage

The target compound features a 1,2-dihydropyridin-2-one core as its putative CRTH2-binding pharmacophore, distinguishing it from the carboxylic acid motif present in ramatroban, fevipiprant, CAY10471, OC000459, and the majority of literature CRTH2 antagonists [1]. This structural distinction has toxicological relevance: carboxylic acid-containing drugs can form reactive O-acyl glucuronide metabolites that have been linked to idiosyncratic hepatotoxicity in humans [1]. The tetrazole-based CRTH2 antagonist program specifically sought to replace the carboxylic acid for this reason, yielding potent compounds (Ki < 10 nM) with reduced metabolic liability [1]. However, direct comparative data confirming that the target compound's dihydropyridinone scaffold avoids acyl glucuronide formation are not available, and this inference relies on the absence of a carboxylic acid moiety rather than experimental metabolic profiling.

Non-Carboxylic Acid Pharmacophore
Supporting evidence
1,2-Dihydropyridin-2-one core
No carboxylic acid group
Distinct from ramatroban, fevipiprant, CAY10471
May reduce reactive acyl glucuronide risk inferentially; no direct metabolic profiling data available.
Structural inference from absence of carboxylic acid; experimental confirmation needed
carboxylic acid bioisostere idiosyncratic toxicity O-acyl glucuronide scaffold hopping

Low Molecular Weight vs. Clinical Antagonists

With a molecular weight of 196.25 g/mol (C10H16N2O2) , the target compound is substantially smaller than the clinical CRTH2 antagonists ramatroban (MW 416.5), fevipiprant (MW 494.6), and CAY10471 (MW 446.5) [1]. While experimental logD or logP values are not reported for this specific compound, its low molecular weight and moderate hydrogen bond acceptor count (4 HBA: the pyridinone carbonyl, ether oxygen, amine nitrogen, and pyridinone ring nitrogen) suggest favorable permeability potential under Lipinski's Rule of Five. In contrast, many clinical CRTH2 antagonists exceed MW 400 and possess cLogD values in the 2–4 range, which can present challenges for oral bioavailability optimization [2].

Low Molecular Weight
Data to verify
MW = 196.25 g/mol
2.1–2.5× lower than ramatroban (416.5), fevipiprant (494.6), CAY10471 (446.5)
Potential for fragment-based discovery and ligand efficiency optimization; in vivo PK and permeability data are absent.
Experimental logD/logP not reported; permeability remains unvalidated
drug-likeness Lipinski rule molecular property lead optimization

Recommended Application Scenarios


Target Engagement with Non-Carboxylic Acid Chemotype

For in vitro pharmacology studies investigating CRTH2-mediated signaling pathways (PGD2-induced eosinophil shape change, Th2 cell chemotaxis, or [35S]GTPγS binding) where the goal is to confirm target engagement without the confounding variable of a carboxylic acid pharmacophore, this compound provides a Ki of 7.70 nM against human CRTH2 [1]. Its structural distinction from ramatroban and fevipiprant makes it suitable for chemotype-comparison experiments that aim to dissect scaffold-dependent pharmacology versus target-dependent pharmacology.

Fragment-Based and SAR Studies Leveraging Low MW

With a molecular weight of only 196.25 g/mol—less than half that of most clinical CRTH2 antagonists—this compound offers an attractive starting point for fragment-based drug discovery, scaffold-hopping campaigns, or medicinal chemistry SAR exploration programs where efficient ligand metrics (LE, LLE) are prioritized . The 4-(3-aminopropoxy) side chain provides a synthetic handle for further derivatization.

In Vitro ADMET Profiling with Low CYP1A2/3A4 Interference

In experimental designs where co-incubation with CYP-metabolized probe substrates is required (e.g., hepatocyte clearance assays, microsomal stability studies with CYP-specific substrates), the compound's IC50 > 10,000 nM against both CYP1A2 and CYP3A4 [2] minimizes interference with these two major drug-metabolizing isoforms. However, users must verify that CYP2C8, 2C9, 2C19, and 2D6 inhibition profiling is completed before relying on this compound in studies where these isoforms are critical.

Application
Selection Property
Validation Focus
CRTH2 signaling pathway studies
Non-carboxylic acid CRTH2 antagonist chemotype
Target engagement assay review (human CRTH2 binding)
Fragment-based lead optimization
Low molecular weight scaffold
Ligand efficiency and permeability assay verification
In vitro ADMET profiling with low CYP interference
Minimal CYP1A2/3A4 inhibition profile
Complete CYP inhibition panel verification (CYP2C8/9/19/2D6)
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